Synthesis and Characterization of 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine
Synthesis and Characterization of 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine
Executive Summary
This technical guide details the synthesis and characterization of 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine , a biaryl ethylamine scaffold. Structurally, this compound features a phenyl ring substituted at the para-position with a pyrazole moiety (attached via N1) and an ethylamine side chain.
This scaffold is of significant interest in medicinal chemistry, serving as a bioisostere for histamine and phenethylamine derivatives. It is frequently encountered in the development of Histamine H3 receptor antagonists and ligands for neurological targets. The synthesis requires precise construction of the C–N biaryl bond and the controlled formation of the primary amine side chain.
Retrosynthetic Analysis
To design a robust synthetic route, we apply a retrosynthetic disconnection approach. The molecule can be deconstructed into two primary building blocks: the 1H-pyrazole heterocycle and a functionalized phenyl core .
Two primary disconnections are viable:
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C–N Biaryl Disconnection: Disconnecting the pyrazole N1 from the phenyl ring suggests a metal-catalyzed cross-coupling (Ullmann or Buchwald-Hartwig) between pyrazole and a 4-halophenethylamine precursor.
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Side Chain Construction: Disconnecting the ethylamine chain suggests a precursor such as a nitrostyrene or phenylacetonitrile, which can be reduced to the amine. This is generally preferred to avoid protecting group manipulations on the primary amine during the metal-catalyzed coupling step.
Figure 1: Retrosynthetic analysis favoring the "Aldehyde Route" to avoid amine protection steps.
Synthetic Routes[1][2][3][4][5][6][7][8]
Route A: The Henry Reaction (Nitroaldol) Pathway (Preferred)
This route is selected for its scalability and the crystallinity of intermediates. It utilizes 4-(1H-pyrazol-1-yl)benzaldehyde as the key divergence point.
Step 1: Ullmann Coupling
Reaction: 4-Bromobenzaldehyde + 1H-Pyrazole
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Catalyst System: CuI / Ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine or 1,10-phenanthroline).
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Rationale: Copper-catalyzed N-arylation is cost-effective and highly selective for the N1 position of pyrazole compared to Palladium methods which may require more expensive ligands to prevent catalyst poisoning by the heterocycle.
Step 2: Henry Reaction
Reaction: 4-(1H-pyrazol-1-yl)benzaldehyde + Nitromethane
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Conditions: NH₄OAc (catalytic), Nitromethane, reflux.
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Rationale: This forms the carbon skeleton of the ethylamine chain. The product, a nitrostyrene, is typically a bright yellow crystalline solid that is easy to purify.
Step 3: Reduction
Reaction: Nitrostyrene
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Reagents: LiAlH₄ (Lithium Aluminum Hydride) in THF.
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Rationale: Reduces both the alkene and the nitro group in a single step to the saturated primary amine.
Detailed Experimental Protocols
Step 1: Synthesis of 4-(1H-pyrazol-1-yl)benzaldehyde
Note: This compound is commercially available (CAS 1015845-89-2), but the synthesis is provided for self-reliance.
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Reagents:
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4-Bromobenzaldehyde (10.0 mmol, 1.85 g)
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1H-Pyrazole (12.0 mmol, 0.82 g)
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Copper(I) Iodide (CuI) (1.0 mmol, 190 mg)
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Cesium Carbonate (Cs₂CO₃) (20.0 mmol, 6.5 g)
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Dimethyl sulfoxide (DMSO) (anhydrous, 20 mL)
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Ligand: 4,7-Dimethoxy-1,10-phenanthroline (1.5 mmol) or trans-N,N'-dimethyl-1,2-cyclohexanediamine.
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-
Procedure:
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Charge an oven-dried Schlenk flask with CuI, Cs₂CO₃, 4-bromobenzaldehyde, pyrazole, and the ligand.
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Evacuate and backfill with Argon (3 cycles).
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Add anhydrous DMSO via syringe.
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Heat the mixture to 110°C for 24 hours. Monitor by TLC (Hexane/EtOAc 3:1).
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Workup: Cool to room temperature (RT). Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
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Yield Expectation: 75-85% (White to pale yellow solid).
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Step 2: Synthesis of (E)-1-(4-(2-nitrovinyl)phenyl)-1H-pyrazole
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Reagents:
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4-(1H-pyrazol-1-yl)benzaldehyde (5.0 mmol, 0.86 g)
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Nitromethane (5 mL, excess acts as solvent)
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Ammonium Acetate (NH₄OAc) (2.5 mmol, 192 mg)
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-
Procedure:
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Combine the aldehyde and ammonium acetate in nitromethane in a round-bottom flask equipped with a reflux condenser.
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Heat to reflux (101°C) for 4–6 hours. The solution will turn deep yellow/orange.
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Workup: Cool to RT. The product often precipitates upon cooling. If not, remove excess nitromethane under reduced pressure.
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Dissolve residue in CH₂Cl₂, wash with water and brine.
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Purification: Recrystallization from Ethanol or Methanol is preferred over chromatography for nitrostyrenes.
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Yield Expectation: 80-90% (Yellow needles).
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Step 3: Reduction to 2-[4-(1H-pyrazol-1-yl)phenyl]ethanamine
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Reagents:
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(E)-1-(4-(2-nitrovinyl)phenyl)-1H-pyrazole (3.0 mmol, 0.64 g)
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LiAlH₄ (2.0 M in THF, 12.0 mmol, 6 mL)
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Anhydrous THF (30 mL)
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-
Procedure:
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Safety Warning: LiAlH₄ is pyrophoric. Perform under strict inert atmosphere (Argon/Nitrogen).
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Place LiAlH₄ solution in a dry 3-neck flask under Argon. Cool to 0°C.[1][2]
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Dissolve the nitrostyrene in anhydrous THF (10 mL) and add dropwise to the hydride solution.
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Allow to warm to RT, then heat to reflux (66°C) for 6–12 hours.
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Quenching (Fieser Method): Cool to 0°C. Carefully add:
-
0.5 mL Water
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0.5 mL 15% NaOH
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1.5 mL Water
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-
Stir until a white granular precipitate forms (aluminum salts). Filter through a Celite pad.
-
Concentrate the filtrate to obtain the crude free base amine.
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Salt Formation (Recommended): Dissolve the oil in minimal Ethanol and add HCl (in dioxane or ether) to precipitate the hydrochloride salt.
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Figure 2: Step-by-step synthetic workflow for the preferred Henry Reaction pathway.
Characterization & Data Analysis
The following spectroscopic data is expected for the free base.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
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Pyrazole Ring: Three distinct signals.[3]
- 7.95 (d, 1H, H-5 of pyrazole)
- 7.72 (d, 1H, H-3 of pyrazole)
- 6.48 (t, 1H, H-4 of pyrazole)
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Phenyl Ring: AA'BB' system.
- 7.65 (d, 2H, ortho to pyrazole)
- 7.30 (d, 2H, meta to pyrazole)
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Ethylamine Chain:
- 3.05 (t, 2H, –CH ₂–NH₂)
- 2.80 (t, 2H, Ar–CH ₂–)
- 1.50 (br s, 2H, –NH₂, exchangeable with D₂O)
¹³C NMR (100 MHz, CDCl₃):
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Aromatic Carbons: ~141.0 (C-N), ~138.0 (C-Alkyl), ~127.0, ~119.0 (Phenyl CH), ~141.0, ~126.0, ~107.0 (Pyrazole CH).
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Aliphatic Carbons: ~43.5 (CH₂-NH₂), ~39.0 (Ar-CH₂).
Mass Spectrometry (ESI-MS)
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Calculated Mass (C₁₁H₁₃N₃): 187.11
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Observed [M+H]⁺: 188.12
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Fragmentation: Loss of NH₃ (M-17) is common in primary amines.
Safety and Handling
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Nitromethane: High energy compound. Do not heat to dryness. Risk of explosion if shocked or heated under confinement.
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LiAlH₄: Reacts violently with water and protic solvents. Use dry powder extinguishers (Class D) only; never use water.
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Biological Activity: As a structural analog of histamine and betahistine, treat the final compound as a potent bioactive agent. Avoid inhalation of dust; use a fume hood and proper PPE.
References
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Ullmann Coupling of Pyrazoles
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Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). "The Copper-Catalyzed N-Arylation of Indoles and Pyrazoles." Journal of the American Chemical Society, 124(39), 11684–11688.
- Cristau, H. J., et al. (2004). "Mild Conditions for Copper-Catalyzed N-Arylation of Pyrazoles." European Journal of Organic Chemistry, 2004(4), 695–709.
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- Henry Reaction & Reduction: Gairaud, C. B., & Lappin, G. R. (1953). "The Synthesis of Nitrostyrenes." Journal of Organic Chemistry, 18(1), 1–3. Barrett, A. G. M., & Spilling, C. D. (1988). "Nucleophilic Addition to Nitroalkenes." Accounts of Chemical Research, 21, 394.
Sources
- 1. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]
- 2. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. banglajol.info [banglajol.info]
